

Cyclopentanethiol Acetate as a Flavoring Agent: Application Notes and Protocols

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Compound of Interest

Compound Name: Cyclopentanethiol acetate

Cat. No.: B15088826

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Introduction

This document provides detailed application notes and protocols for the potential use of **Cyclopentanethiol acetate** as a flavoring agent. It is important to note that while its closely related compound, Cyclopentanethiol, is a recognized flavoring substance, specific sensory and application data for **Cyclopentanethiol acetate** are not readily available in public literature. Therefore, this document will provide comprehensive information on Cyclopentanethiol as a proxy and outline detailed protocols for the evaluation of **Cyclopentanethiol acetate** as a novel flavoring ingredient.

Cyclopentanethiol is a sulfur-containing organic compound known for its potent, savory aroma. [1][2] Thioacetates, such as **Cyclopentanethiol acetate**, can serve as precursors to thiols, releasing the active thiol upon hydrolysis, which can be triggered by heat or enzymatic action within a food matrix.[3] This property makes them valuable for developing complex flavor profiles in processed foods.

Physicochemical and Regulatory Information

A summary of the available physicochemical and regulatory information for Cyclopentanethiol and **Cyclopentanethiol acetate** is presented below.

Property	Cyclopentanethiol	Cyclopentanethiol Acetate
Synonyms	Cyclopentyl mercaptan, Mercaptocyclopentane	Acetylmercaptocyclopentane
CAS Number	1679-07-8[4][5]	89896-84-4
FEMA Number	3262[4][5]	Not Assigned
JECFA Number	516[4][5]	Not Assigned
Molecular Formula	C ₅ H ₁₀ S[5]	C ₇ H ₁₂ OS
Molecular Weight	102.2 g/mol [6]	144.23 g/mol
Appearance	Colorless liquid[5]	Data not available
Solubility	Slightly soluble in water; soluble in alcohol and oils.[1] [6]	Data not available
Boiling Point	131 °C[6]	Data not available
Refractive Index	1.488[6]	Data not available
Specific Gravity	0.920-0.925[6]	Data not available

Sensory Profile of Cyclopentanethiol

The sensory characteristics of Cyclopentanethiol have been described as alliaceous, with notes of onion, garlic, and celery, as well as savory, meaty, and eggy characteristics.[1][2][7]

Descriptor	Intensity	Reference
Alliaceous	Strong	[1] [7]
Onion	Strong	[1] [7]
Garlic	Strong	[1] [7]
Horseradish	Present	[1] [7]
Meaty	Present	[1] [7]
Eggy	Present	[1] [7]
Burnt	Present	[1]
Vegetable	Present	[1] [7]
Celery	Present	[1] [7]
Citrus	Present	[1] [8]

Applications and Recommended Usage Levels of Cyclopentanethiol

Cyclopentanethiol is used as a food spice in a variety of products to impart a savory, cooked-meat character.[\[8\]](#)

Food Category	Recommended Usage Level (mg/kg)	Reference
Bakery Products	0.1	[8]
Meat Products	0.1	[8]
Soups	0.1	[8]
Dairy Products	0.1	[8]
Condiments	0.1	[8]
Cereals	0.1	[8]

Experimental Protocols for Evaluation of Cyclopentanethiol Acetate

The following protocols are designed to comprehensively evaluate the sensory properties and potential applications of **Cyclopentanethiol acetate** as a novel flavoring agent.

Protocol for Determination of Odor and Taste Thresholds

This protocol aims to determine the lowest concentration at which **Cyclopentanethiol acetate** can be detected (detection threshold) and recognized (recognition threshold).

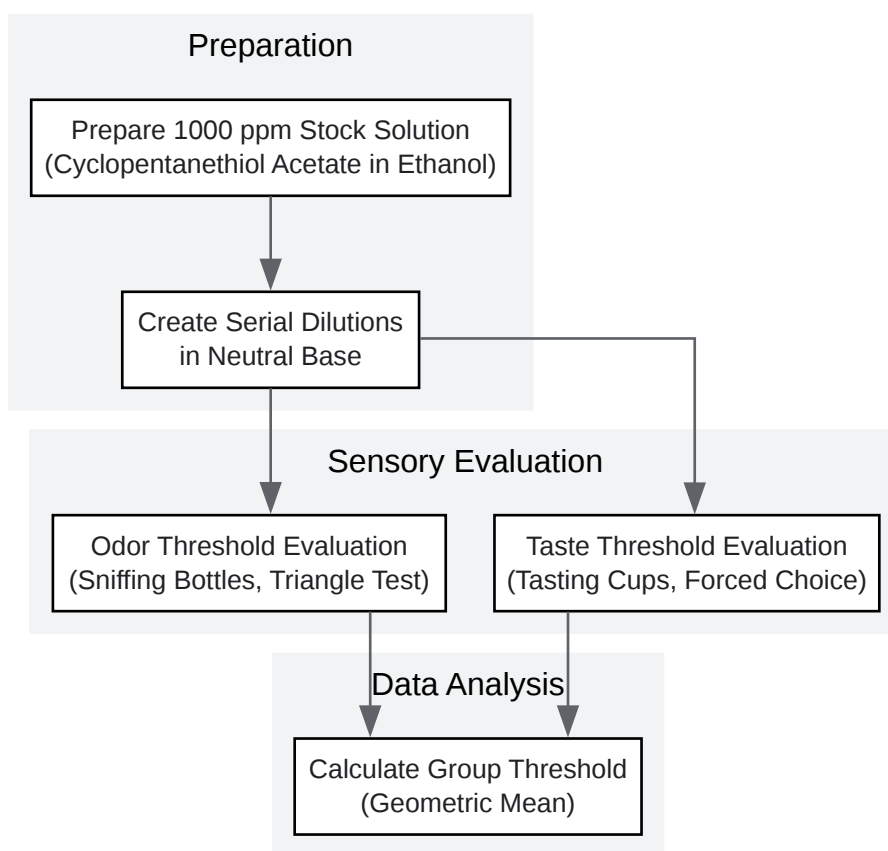
Materials:

- **Cyclopentanethiol acetate** (high purity)
- Deodorized water or a neutral base (e.g., 5% sucrose solution)
- Glass sniffing bottles with Teflon-lined caps
- Graduated pipettes and volumetric flasks
- Trained sensory panel (10-15 members)

Procedure:

- **Stock Solution Preparation:** Prepare a stock solution of **Cyclopentanethiol acetate** in a suitable solvent (e.g., ethanol) at a concentration of 1000 ppm.
- **Serial Dilutions:** Prepare a series of dilutions in the chosen base, starting from the stock solution. A geometric progression (e.g., 1:2 or 1:3 dilutions) is recommended.
- **Sensory Evaluation:**
 - **Odor Threshold:** Present panelists with a series of sniffing bottles, each containing a different concentration of the flavorant, alongside a blank. Use a forced-choice method (e.g., triangle test) to determine the lowest detectable concentration.

- Taste Threshold: Provide panelists with small cups containing the diluted solutions. Instruct them to taste and identify the sample that is different from the blanks. The recognition threshold is the lowest concentration at which the characteristic flavor can be correctly described.
- Data Analysis: Calculate the group threshold as the geometric mean of the individual thresholds.



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Workflow for Threshold Determination

Protocol for Descriptive Sensory Analysis

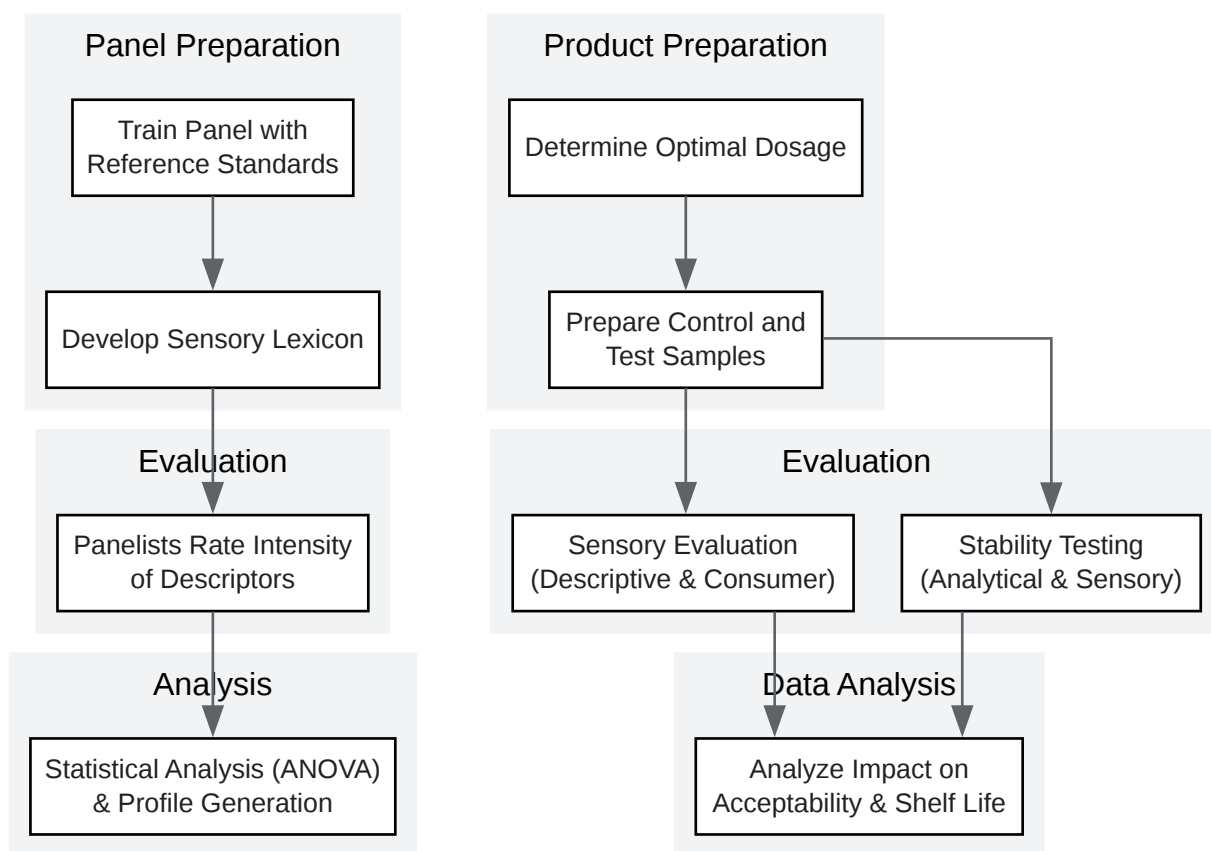
This protocol is used to identify and quantify the specific sensory attributes of **Cyclopentanethiol acetate**.

Materials:

- **Cyclopentanethiol acetate** at a supra-threshold concentration in a neutral base
- Reference standards for various aroma and taste attributes (e.g., solutions of known savory, sulfurous, and fruity compounds)
- Trained descriptive analysis panel (8-12 members)
- Sensory evaluation software or ballots

Procedure:

- **Panel Training:** Train the panel to identify and rate the intensity of various aroma and taste attributes using reference standards.
- **Lexicon Development:** Through a series of sessions, the panel develops a consensus lexicon of descriptive terms for the flavor profile of **Cyclopentanethiol acetate**.
- **Intensity Rating:** Panelists independently rate the intensity of each descriptor for the sample on a structured scale (e.g., a 15-cm line scale anchored with "low" and "high").
- **Data Analysis:** Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant attributes and generate a sensory profile (e.g., a spider web plot).



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